REACTION_CXSMILES
|
[CH2:1]([NH2:4])[CH2:2][NH2:3].Br[CH2:6][C:7]1[O:11][N:10]=[C:9]([CH3:12])[CH:8]=1>C(#N)C>[CH3:12][C:9]1[CH:8]=[C:7]([CH2:6][NH:3][CH2:2][CH2:1][NH2:4])[O:11][N:10]=1
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C(CN)N
|
Name
|
|
Quantity
|
120 g
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
17.6 g
|
Type
|
reactant
|
Smiles
|
BrCC1=CC(=NO1)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 1 hour with a care
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
to rise above 20° C
|
Type
|
CUSTOM
|
Details
|
Then, most of the volatile materials were removed under vacuum (less than 2 mmHg)
|
Type
|
ADDITION
|
Details
|
Ice water was added to the residue
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with dichloromethane
|
Type
|
DISTILLATION
|
Details
|
dichloromethane was distilled off under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=NOC(=C1)CNCCN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 g | |
YIELD: CALCULATEDPERCENTYIELD | 64.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |